

Spectroscopic Data of 3-(Ethylamino)pyrrolidine: A Technical Guide

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Compound of Interest

Compound Name: 3-(Ethylamino)pyrrolidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-(Ethylamino)pyrrolidine**, a key building block in medicinal chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **3-(Ethylamino)pyrrolidine**. These values are calculated based on computational models and provide a reliable reference for the identification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **3-(Ethylamino)pyrrolidine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.9 - 3.1	m	1H	CH-N
~2.6 - 2.8	m	4H	CH ₂ -N (pyrrolidine ring)
~2.5	q	2H	CH ₂ -CH ₃
~1.8 - 2.0	m	1H	CH ₂ (pyrrolidine ring)
~1.5 - 1.7	m	1H	CH ₂ (pyrrolidine ring)
~1.1	t	3H	CH ₃
~1.0	br s	2H	NH, NH ₂

Solvent: CDCl₃. Predicted data is based on computational simulations.

Table 2: Predicted ¹³C NMR Data for **3-(Ethylamino)pyrrolidine**

Chemical Shift (δ) ppm	Carbon Type	Assignment
~55	CH	CH-N
~52	CH ₂	CH ₂ -N (pyrrolidine ring)
~48	CH ₂	CH ₂ -N (pyrrolidine ring)
~44	CH ₂	CH ₂ -CH ₃
~32	CH ₂	CH ₂ (pyrrolidine ring)
~15	CH ₃	CH ₃

Solvent: CDCl₃. Predicted data is based on computational simulations.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **3-(Ethylamino)pyrrolidine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350 - 3250	Medium, Broad	N-H Stretch (amine)
~2960 - 2850	Strong	C-H Stretch (aliphatic)
~1460	Medium	C-H Bend (alkane)
~1130	Medium	C-N Stretch (amine)

Predicted data based on computational modeling.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **3-(Ethylamino)pyrrolidine**

m/z	Relative Intensity (%)	Assignment
114	100	[M] ⁺ (Molecular Ion)
99	High	[M-CH ₃] ⁺
85	High	[M-C ₂ H ₅] ⁺
70	Medium	[M-C ₂ H ₅ N] ⁺
57	Medium	[C ₄ H ₉] ⁺

Ionization Mode: Electron Ionization (EI). Predicted data based on computational fragmentation patterns.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-(Ethylamino)pyrrolidine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
 - Process the data using Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
 - Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: As **3-(Ethylamino)pyrrolidine** is a liquid, it can be analyzed as a neat thin film.
 - Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
 - Gently press the plates together to form a thin film.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.

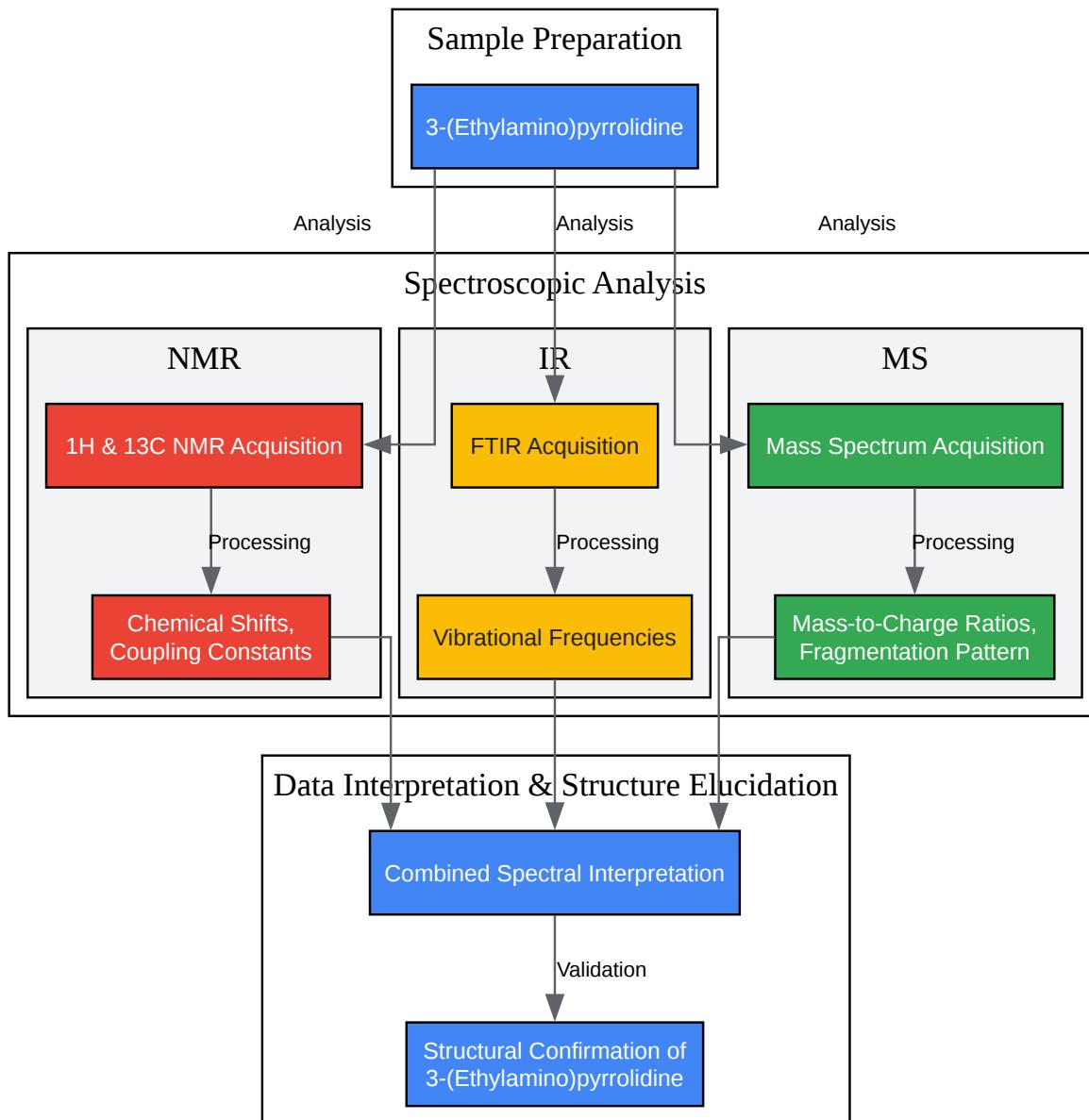
- Place the sample in the spectrometer's sample compartment.
- Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- Sample Introduction: For a volatile amine like **3-(Ethylamino)pyrrolidine**, direct injection or gas chromatography (GC) coupling is suitable.
 - Direct Injection: Introduce a small amount of the neat liquid sample into the ion source via a heated probe.
 - GC-MS: Inject a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ether) into the GC, which separates the compound before it enters the mass spectrometer.
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 30-200).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **3-(Ethylamino)pyrrolidine**.



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Spectroscopic Analysis Workflow

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